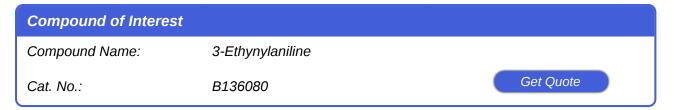


An In-depth Technical Guide to 3-Ethynylaniline

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-Ethynylaniline** (also known as 3-aminophenylacetylene), a versatile chemical intermediate crucial in the synthesis of pharmaceuticals and advanced materials.[1] The document details its fundamental properties, provides established experimental protocols for its synthesis, and illustrates a key synthetic pathway.

Core Properties of 3-Ethynylaniline

3-Ethynylaniline is an organic compound featuring both an aniline moiety and a terminal alkyne group.[1] This unique bifunctionality, combining a nucleophilic amino group with a reactive ethynyl group, makes it a valuable building block in organic synthesis.[1] Its applications are extensive, ranging from the production of high-performance polymers to its critical role as a precursor in the synthesis of pharmaceuticals, such as the anti-cancer drug erlotinib.[1][2]

Quantitative Data Summary

The key physicochemical properties of **3-Ethynylaniline** are summarized in the table below for easy reference.



Property	Value
Molecular Formula	C ₈ H ₇ N[3][4][5]
Molecular Weight	117.15 g/mol [3][4][5]
CAS Number	54060-30-9[3][4]
Appearance	Clear, colorless to light yellow liquid[3]
Boiling Point	92 - 93 °C[3]
Purity	≥ 98%[3]
MDL Number	MFCD00014779[3]

Experimental Protocols for Synthesis

The synthesis of **3-Ethynylaniline** is most commonly achieved via a two-step process involving a Sonogashira cross-coupling reaction followed by deprotection.[6][7] This method provides an efficient route to the target molecule. An alternative primary strategy involves the reduction of a nitro precursor.[1]

Protocol 1: Synthesis via Sonogashira Coupling and Deprotection[7]

This procedure details the synthesis starting from 3-iodoaniline and trimethylsilylacetylene (TMSA).

Step 1: Sonogashira Coupling

- Reagents: 3-Iodoaniline, Trimethylsilylacetylene (TMSA),
 Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂), Copper(I) iodide (CuI),
 Triethylamine (TEA), Tetrahydrofuran (THF).[7]
- Procedure:
 - To a dry Schlenk flask under an argon atmosphere, add 3-iodoaniline (1.0 eq),
 Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.05 eq).[7]
 - Add anhydrous, degassed THF and anhydrous, degassed triethylamine (3.0 eq).[7]



- Stir the mixture at room temperature for 15 minutes.[7]
- Add trimethylsilylacetylene (1.2 eq) dropwise via syringe.[7]
- Heat the reaction mixture to 60°C and monitor its progress by Thin-Layer Chromatography
 (TLC) until the starting material is consumed.[7]
- After completion, cool the reaction to room temperature and filter through a pad of celite to remove catalyst residues.
- Concentrate the filtrate under reduced pressure.[7]
- Purify the crude product by column chromatography on silica gel to yield 3-(trimethylsilylethynyl)aniline.[7]

Step 2: Deprotection of the Silyl Group

- Reagents: 3-(trimethylsilylethynyl)aniline, Potassium carbonate, Methanol, Dichloromethane. [7]
- Procedure:
 - Dissolve 3-(trimethylsilylethynyl)aniline (1.0 eq) in methanol.[7]
 - Add potassium carbonate (2.0 eq) to the solution.
 - Stir the mixture at room temperature and monitor by TLC. The reaction is typically complete within 1-2 hours.[7]
 - Once the reaction is complete, remove the methanol under reduced pressure.
 - Partition the residue between dichloromethane and water.[7]
 - Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-ethynylaniline.[7]

Protocol 2: Synthesis via Reduction of 3-Ethynylnitrobenzene[1]



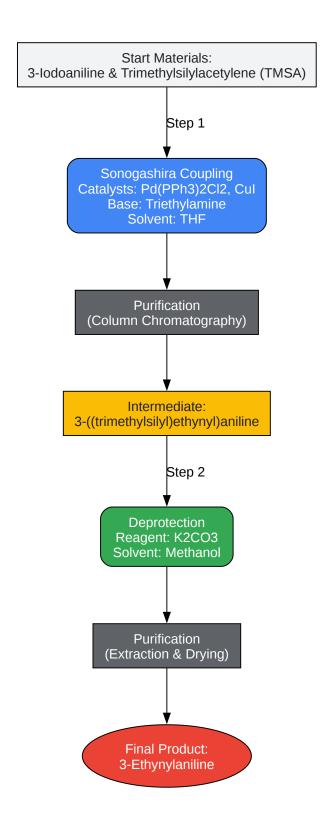
This method involves the initial synthesis of a nitrated precursor, which is then reduced to form the aniline.

- Procedure:
 - m-Nitrophenylacetylene (1.0 eq) is dissolved in a mixture of ethanol and water.[1]
 - Iron powder (Fe) is added to the solution.[1]
 - The mixture is heated to 60°C, and the pH is maintained at 5.[1]
 - The reduction of the nitro group proceeds to form **3-ethynylaniline**.[1]

Visualized Experimental Workflow

The following diagram illustrates the logical steps for the synthesis of **3-Ethynylaniline** via the Sonogashira coupling pathway, which is a common and effective method.[6][7]





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Caption: Workflow for **3-Ethynylaniline** Synthesis via Sonogashira Coupling.



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